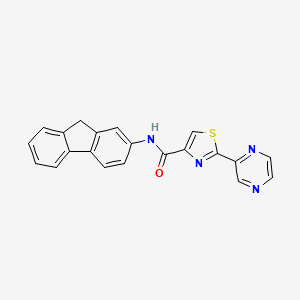

![molecular formula C31H34N2O5 B2875837 2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 441291-73-2](/img/structure/B2875837.png)

2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

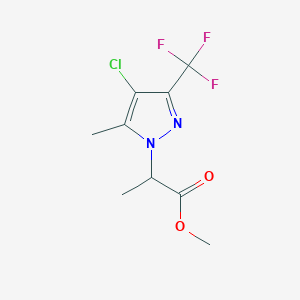

The compound appears to contain a piperidine ring, which is a common feature in many alkaloid natural products and drug candidates . Piperidones, which are precursors to the piperidine ring, have unique biochemical properties and have been synthesized to study their biological activity .

Molecular Structure Analysis

The compound seems to contain a piperidine ring, a benzene ring, and an isoquinoline dione group. The exact structure would need to be confirmed with techniques such as X-ray diffraction .Aplicaciones Científicas De Investigación

Luminescent Properties and Electron Transfer

One study investigated novel piperazine substituted naphthalimide model compounds, closely related to the target compound, demonstrating their luminescent properties and photo-induced electron transfer capabilities. These compounds, including variants like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, exhibited fluorescence quantum yields that suggest their potential as pH probes due to characteristic fluorescence responses to pH changes. The fluorescence of these compounds can be quenched by a photoinduced electron transfer (PET) process, indicating their utility in fluorescence-based sensors and imaging applications (Gan et al., 2003).

Cyclization Reactions

Another aspect of scientific interest is the cyclization of derivatives of benzo[de]isoquinoline-1,3(2H)-dione, such as the halocyclization reaction of a closely related compound. This process, involving iodine, bromine, or sulfuryl chloride, yields hydrohalides which are convertible into dione derivatives. Such reactions underscore the chemical versatility and reactivity of the benzo[de]isoquinoline backbone, making it a valuable scaffold for the synthesis of novel organic compounds with potential pharmacological properties (Zborovskii et al., 2011).

Biological Applications

The derivatives of benzo[de]isoquinoline-1,3(2H)-dione, including those with structural similarities to the target compound, have been explored for various biological applications. For example, substituted naphthalimides, a class to which the target compound is related, have been evaluated for their antitumor activities. These studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in tumor cells, suggesting their potential as anticancer agents. The specific mechanisms through which these compounds exert their effects, such as apoptosis induction via activation of caspases, highlight their relevance in developing new therapeutic strategies against cancer (Mukherjee et al., 2010).

Propiedades

IUPAC Name |

2-[[1-[2-hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O5/c1-3-6-21-11-12-27(28(17-21)37-2)38-20-24(34)19-32-15-13-22(14-16-32)18-33-30(35)25-9-4-7-23-8-5-10-26(29(23)25)31(33)36/h3-5,7-12,17,22,24,34H,1,6,13-16,18-20H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXQJQFGJQPMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

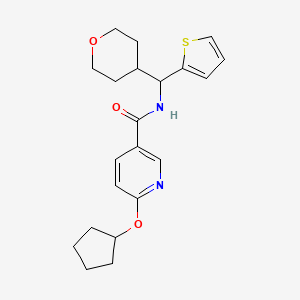

![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)

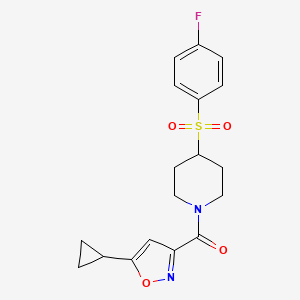

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)

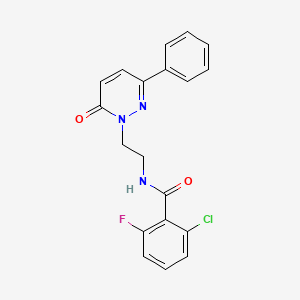

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)

![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)

![1-ethyl-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B2875774.png)